molecular formula C21H20N2O7S B2493324 N-(4-methoxy-3-nitrobenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}acetamide CAS No. 670260-09-0

N-(4-methoxy-3-nitrobenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}acetamide

Cat. No.: B2493324
CAS No.: 670260-09-0
M. Wt: 444.46
InChI Key: UNEGLQOSQUNMSJ-UHFFFAOYSA-N
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Description

N-(4-methoxy-3-nitrobenzenesulfonyl)-N-{8-oxatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}acetamide is a complex organic compound with a unique structure that combines a sulfonyl group, a nitro group, and a tricyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-3-nitrobenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}acetamide typically involves multiple steps. One common approach is to start with 4-methoxy-3-nitrobenzenesulfonyl chloride, which is reacted with an appropriate amine to form the sulfonamide intermediate. This intermediate is then coupled with the tricyclic system under specific reaction conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process may involve recrystallization or chromatography techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-3-nitrobenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution of the methoxy group can yield a variety of functionalized derivatives.

Scientific Research Applications

N-(4-methoxy-3-nitrobenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxy-3-nitrobenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}acetamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. The nitro group can participate in redox reactions, affecting cellular processes. The tricyclic system may contribute to the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-3-nitrobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    2-methoxy-4-nitrobenzenesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity.

    N-(4-methoxy-3-nitrobenzenesulfonyl)acetamide: A simpler sulfonamide derivative without the tricyclic system.

Uniqueness

N-(4-methoxy-3-nitrobenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}acetamide is unique due to its combination of functional groups and the tricyclic system, which imparts specific chemical and biological properties.

Properties

IUPAC Name

N-(4-methoxy-3-nitrophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O7S/c1-13(24)22(31(27,28)15-8-10-21(29-2)18(12-15)23(25)26)14-7-9-20-17(11-14)16-5-3-4-6-19(16)30-20/h7-12H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEGLQOSQUNMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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